Palbociclib-d4 (hydrochloride)
CAS No.:
Cat. No.: VC20247484
Molecular Formula: C24H30ClN7O2
Molecular Weight: 488.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30ClN7O2 |
|---|---|
| Molecular Weight | 488.0 g/mol |
| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(3,3,5,5-tetradeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
| Standard InChI | InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H/i9D2,10D2; |
| Standard InChI Key | STEQOHNDWONVIF-PQDNHERISA-N |
| Isomeric SMILES | [2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)[2H].Cl |
| Canonical SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isotopic Labeling
Palbociclib-d4 (hydrochloride) (C₁₆H₁₇D₄ClN₆·HCl) incorporates four deuterium atoms at positions critical for minimizing metabolic interference while maintaining structural homology to palbociclib. The deuterium substitution typically occurs on the piperazine ring or adjacent methyl groups, regions less involved in CDK4/6 binding but pivotal for metabolic stability . The hydrochloride salt form ensures solubility in aqueous matrices, facilitating its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Table 1: Comparative Properties of Palbociclib and Palbociclib-d4 (Hydrochloride)
| Property | Palbociclib | Palbociclib-d4 (Hydrochloride) |
|---|---|---|
| Molecular Formula | C₁₆H₁₇ClN₆ | C₁₆H₁₃D₄ClN₆·HCl |
| Molecular Weight (g/mol) | 416.84 | 425.81 |
| Deuterium Positions | N/A | C-7, C-8, C-9, C-10 (hypothetical) |
| Solubility | 50 mM sodium lactate (pH 4) | Compatible with LC-MS mobile phases |
| Primary Use | Therapeutic agent | Analytical internal standard |
Synthesis and Analytical Validation
Synthetic Pathways
Deuteration of palbociclib typically employs hydrogen-deuterium exchange reactions catalyzed by transition metals (e.g., palladium or platinum) under high-pressure deuterium gas. Alternative routes involve incorporating deuterated precursors during piperazine ring formation, ensuring isotopic purity >98% . Post-synthesis, the compound is purified via reverse-phase chromatography and characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Analytical Performance
In LC-MS/MS assays, palbociclib-d4 (hydrochloride) co-elutes with native palbociclib but exhibits a +4 Da mass shift, enabling unambiguous quantification. A 2023 study demonstrated a linear dynamic range of 0.1–500 ng/mL (R² > 0.99) in human plasma, with intra- and inter-day precision <15% . The deuterated analog mitigates matrix effects, reducing ion suppression from co-eluting metabolites such as palbociclib glucuronide .
Pharmacokinetic and Metabolic Studies
Role in Therapeutic Drug Monitoring
As an internal standard, palbociclib-d4 (hydrochloride) ensures accurate quantification of palbociclib in biological matrices. Pharmacokinetic studies reveal that palbociclib exhibits a mean elimination half-life of 29 hours and steady-state plasma concentrations achieved after 8 days of dosing . The deuterated analog’s stability under varying pH and temperature conditions (4°C to 40°C) makes it indispensable for long-term cohort studies.
Metabolic Stability Assessment
Deuteration at non-critical sites minimizes isotopic interference in metabolic profiling. In vitro hepatocyte assays show that palbociclib-d4 undergoes analogous oxidative and sulfonation pathways as the parent drug, producing deuterated metabolites detectable via HRMS . This congruence validates its utility in tracking palbociclib’s metabolic fate, particularly its CYP3A4-mediated transformations .
Future Directions
Expanding Isotopic Labeling Strategies
Emerging techniques, such as site-specific deuteration via CRISPR-Cas9-engineered enzymes, could enhance isotopic purity and reduce synthetic costs. Additionally, carbon-13 or nitrogen-15 labeling may complement deuterium in multiplexed assay panels.
Applications in Precision Oncology
Integration of palbociclib-d4 (hydrochloride) into circulating tumor DNA (ctDNA) assays may enable real-time monitoring of palbociclib resistance mutations, particularly in RB1-deficient clones .
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